molecular formula C12H19N3O3 B14213328 5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide CAS No. 826991-35-9

5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide

Cat. No.: B14213328
CAS No.: 826991-35-9
M. Wt: 253.30 g/mol
InChI Key: SKHHCBUVCSWPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a piperidine ring, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the piperidine ring and the hydroxyethylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the piperidine and furan rings provide structural stability and facilitate binding. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Hydroxyethyl)amino]-N-(morpholin-1-yl)furan-2-carboxamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    5-[(2-Hydroxyethyl)amino]-N-(pyrrolidin-1-yl)furan-2-carboxamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide stands out due to its specific combination of functional groups and rings, which confer unique reactivity and binding properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

826991-35-9

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-N-piperidin-1-ylfuran-2-carboxamide

InChI

InChI=1S/C12H19N3O3/c16-9-6-13-11-5-4-10(18-11)12(17)14-15-7-2-1-3-8-15/h4-5,13,16H,1-3,6-9H2,(H,14,17)

InChI Key

SKHHCBUVCSWPMS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C2=CC=C(O2)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.